

Fmoc-Phe-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Phe-OH*

Cat. No.: *B7800167*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of N- α -(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (**Fmoc-Phe-OH**), a cornerstone reagent in modern biochemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document details its fundamental properties, synthesis, and key applications, including solid-phase peptide synthesis (SPPS), its role in hydrogel formation, and its emerging antibacterial activities.

Core Properties of Fmoc-Phe-OH

Fmoc-Phe-OH is an N-terminally protected amino acid derivative of L-phenylalanine. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group, crucial for the stepwise synthesis of peptides.^{[1][2]} Its key physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	35661-40-6	[3] [4] [5] [6]
Molecular Weight	387.43 g/mol	[3] [4] [5] [7] [8]
Molecular Formula	C ₂₄ H ₂₁ NO ₄	[3] [4] [5] [7] [8]
Appearance	White to light yellow crystalline powder	[5]
Melting Point	180-187 °C	[4] [8]
Optical Activity	[α] _{20/D} -37° (c = 1 in DMF)	[4] [8]
Storage Temperature	2-8°C	[4] [8]

Synthesis and Purification

The synthesis of **Fmoc-Phe-OH** typically involves the reaction of L-phenylalanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[\[2\]](#)[\[9\]](#)[\[10\]](#) Careful control of pH, temperature, and solvent is essential to ensure high yield and prevent racemization.[\[2\]](#)

Experimental Protocol: Synthesis of Fmoc-Phe-OH

A representative laboratory-scale synthesis protocol is as follows:

- Dissolve L-phenylalanine in a 10% aqueous sodium carbonate solution.[\[9\]](#)
- Separately, dissolve Fmoc-Cl in dioxane.[\[9\]](#)
- Add the Fmoc-Cl solution to the L-phenylalanine solution while stirring at 0°C.[\[9\]](#)
- Allow the reaction mixture to stir at 0°C for 4 hours and then at room temperature for 18 hours.[\[9\]](#)
- Following the reaction, add water and wash the aqueous layer with diethyl ether.[\[9\]](#)
- Acidify the aqueous layer with concentrated HCl to precipitate the product.[\[9\]](#)

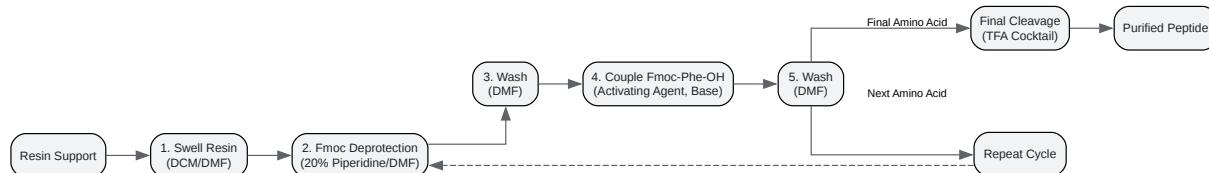
- Filter and dry the resulting white powder to yield **Fmoc-Phe-OH**.^[9]

Experimental Protocol: Purification of Fmoc-Phe-OH

For applications requiring high purity, such as peptide synthesis, further purification may be necessary.

- Suspend crude **Fmoc-Phe-OH** in toluene.^[7]
- Heat the mixture to 50°C and stir for 1 hour.^[7]
- Cool the mixture to 30±5°C and continue stirring for 2 hours.^[7]
- Filter the suspension and wash the collected solid with toluene.^[7]
- Dry the purified **Fmoc-Phe-OH** under vacuum at 50°C.^[7]

Key Applications


Solid-Phase Peptide Synthesis (SPPS)

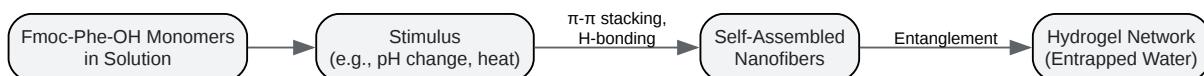
Fmoc-Phe-OH is a fundamental building block in Fmoc-based solid-phase peptide synthesis, a technique that allows for the efficient assembly of peptide chains on a solid support.^{[1][11][12]} The Fmoc group protects the N-terminal amine of the amino acid, which is deprotected in a controlled manner at each cycle of the synthesis.^[1]

The following protocol outlines the key steps for coupling **Fmoc-Phe-OH** to a growing peptide chain on a resin support.

- Resin Swelling: Swell the resin (e.g., Rink Amide MBHA resin) in a suitable solvent like Dichloromethane (DCM) for at least 30 minutes.^{[13][14]}
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-Dimethylformamide (DMF) to remove the Fmoc group from the N-terminus of the peptide-resin.^{[13][14]} This is typically a two-step process: a short treatment (e.g., 5 minutes) followed by a longer one (e.g., 15 minutes).^[13]
- Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.^[13]

- Amino Acid Activation and Coupling:
 - Dissolve **Fmoc-Phe-OH** and an activating agent (e.g., HBTU, DIC/HOBt) in DMF.[1][15]
 - Add a base, such as N,N-Diisopropylethylamine (DIPEA), to the solution.[15]
 - Add the activated **Fmoc-Phe-OH** solution to the deprotected peptide-resin.[13]
 - Allow the coupling reaction to proceed for a specified time (e.g., 2 hours).[13]
- Washing: Wash the resin with DMF to remove excess reagents.[13]
- Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

[Click to download full resolution via product page](#)

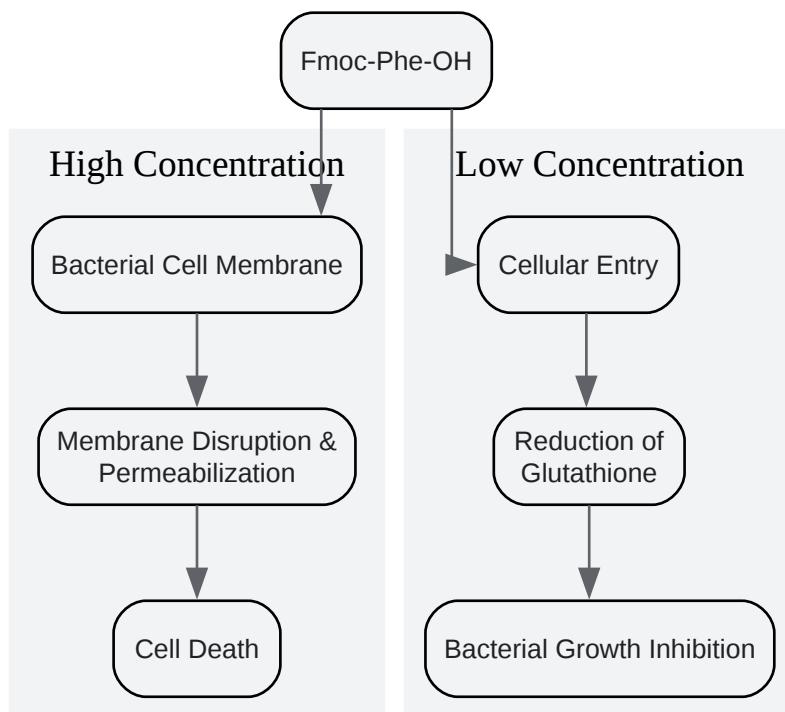

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Self-Assembly and Hydrogel Formation

Fmoc-Phe-OH has the remarkable ability to self-assemble into hydrogels under specific conditions.[3][4][5] This process is driven by a combination of non-covalent interactions, including π - π stacking of the fluorenyl groups and hydrogen bonding.[4][16] These hydrogels are being explored for various biomedical applications, such as controlled drug release and tissue engineering.[4][5]

- Solubilization: Disperse **Fmoc-Phe-OH** in a buffer solution (e.g., phosphate-buffered saline, PBS) at a concentration above its critical gelation concentration.[4]

- pH Adjustment/Stimulus: Induce self-assembly by adjusting the pH or applying a physical stimulus like heat.^{[4][5]} For instance, lowering the pH can trigger gelation.^[6]
- Gel Formation: Allow the solution to stand undisturbed until a stable hydrogel is formed.^[4] This process involves the formation of fibrillar networks that entrap water.^[5]


[Click to download full resolution via product page](#)

Caption: Self-assembly of **Fmoc-Phe-OH** into a hydrogel network.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of **Fmoc-Phe-OH**, particularly against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).^{[17][18]} Its mechanism of action is thought to involve the disruption of the bacterial cell membrane.^[17] **Fmoc-Phe-OH** has also been shown to inhibit biofilm formation and eradicate existing biofilms.^[19]

Fmoc-Phe-OH exhibits surfactant-like properties.^{[17][18][19]} At higher concentrations, it is believed to permeabilize and disrupt the integrity of the bacterial cell membrane, leading to cell death.^[18] At lower concentrations, it may interfere with cellular processes by reducing glutathione levels.^{[17][18]} The anti-biofilm activity is attributed to its ability to reduce extracellular matrix components.^[19]

[Click to download full resolution via product page](#)

Caption: Proposed mechanisms of **Fmoc-Phe-OH** antibacterial activity.

Conclusion

Fmoc-Phe-OH is a versatile and indispensable tool in the fields of peptide chemistry, materials science, and pharmacology. Its well-defined properties and reactivity make it a reliable component for the synthesis of complex peptides. Furthermore, its ability to self-assemble into functional biomaterials and its inherent antibacterial properties open up exciting avenues for the development of novel therapeutics and biomedical devices. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the full potential of **Fmoc-Phe-OH** in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. Understanding the self-assembly of Fmoc-phenylalanine to hydrogel formation. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Understanding the self-assembly of Fmoc-phenylalanine to hydrogel formation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpamc.com [ajpamc.com]
- 8. Fmoc-Phe-OH 98 35661-40-6 [sigmaaldrich.com]
- 9. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]
- 10. omizzur.com [omizzur.com]
- 11. nbinno.com [nbinno.com]
- 12. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. chempep.com [chempep.com]
- 16. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 19. Antibiofilm activity of Fmoc-phenylalanine against Gram-positive and Gram-negative bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fmoc-Phe-OH: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7800167#fmoc-phe-oh-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com